tert-Butyl (5-aminopentan-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-Butyl (5-aminopentan-2-yl)carbamate can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide bulk custom synthesis and in-stock or backordered impurities for this compound .
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (5-aminopentan-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide. For example, palladium-catalyzed cross-coupling reactions with various aryl halides have been investigated .
Major Products Formed: The major products formed from these reactions include N-Boc-protected anilines and other substituted amides or N-protected amines .
Scientific Research Applications
Tert-Butyl (5-aminopentan-2-yl)carbamate has a wide range of scientific research applications. In medicinal chemistry, it is used in the synthesis of various therapeutic compounds. It is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Additionally, it is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines .
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminopentan-2-yl)carbamate involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by undergoing chemical reactions that lead to the formation of active intermediates, which then interact with specific molecular targets. These interactions can result in various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl (5-aminopentan-2-yl)carbamate include other carbamates such as tert-Butyl carbamate and N-Boc-protected amines .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique synthetic routes used to produce it. Its potential therapeutic applications and versatility in various chemical reactions also contribute to its uniqueness.
Properties
IUPAC Name |
tert-butyl N-(5-aminopentan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFSVDUGQNCSSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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